2-(4-Fluorophenyl)quinoxaline
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Overview
Description
2-(4-Fluorophenyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of a fluorine atom attached to the phenyl ring at the 4-position. This compound has garnered significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .
Scientific Research Applications
2-(4-Fluorophenyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
While the specific mechanism of action for 2-(4-Fluorophenyl)quinoxaline is not mentioned in the retrieved papers, quinoxaline derivatives have been found to exhibit various biological activities. For example, the compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed significant inhibition activity against S. pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) .
Safety and Hazards
Future Directions
Quinoxaline derivatives, including 2-(4-Fluorophenyl)quinoxaline, have shown promise in various areas of research due to their wide range of biological properties . Future research could focus on designing and synthesizing new quinoxaline-based compounds as potential drugs of anticancer potency against bladder cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One efficient method utilizes titanium silicate-1 (TS-1) as a catalyst in methanol at room temperature. This reaction is scalable to multigram scale and the catalyst is recyclable . Another approach involves the use of transition-metal-free conditions, which are more environmentally friendly and cost-effective .
Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and green chemistry principles is emphasized to ensure sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .
Comparison with Similar Compounds
- 2-(4-Bromophenyl)quinoxaline
- 2-(4-Methoxyphenyl)quinoxaline
- 2-(4-Chlorophenyl)quinoxaline
Comparison: 2-(4-Fluorophenyl)quinoxaline is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in certain applications compared to their non-fluorinated counterparts .
Properties
IUPAC Name |
2-(4-fluorophenyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKAVCQOVDGECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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